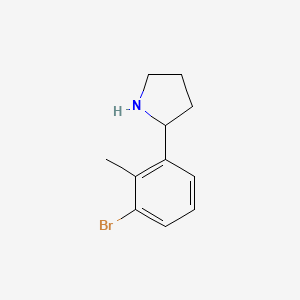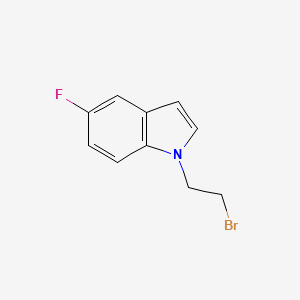
1-(2-bromoethyl)-5-fluoro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromoethyl)-5-fluoro-1H-indole is a chemical compound that belongs to the indole family. It has gained significant attention in recent years due to its potential applications in scientific research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-bromoethyl)-5-fluoro-1H-indole involves the reaction of 2-bromoethylamine with 5-fluoroindole in the presence of a suitable solvent and a base to form the desired product.
Starting Materials
2-bromoethylamine, 5-fluoroindole, Suitable solvent, Base
Reaction
Step 1: Dissolve 2-bromoethylamine in a suitable solvent., Step 2: Add a base to the solution and stir for some time., Step 3: Add 5-fluoroindole to the solution and stir for several hours., Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.
Mecanismo De Acción
The mechanism of action of 1-(2-bromoethyl)-5-fluoro-1H-indole is not fully understood. However, it is believed that the compound interacts with certain enzymes and proteins in the body, leading to its observed effects.
Efectos Bioquímicos Y Fisiológicos
1-(2-bromoethyl)-5-fluoro-1H-indole has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to an increase in neurotransmitter levels, which can have various effects on the body. Additionally, 1-(2-bromoethyl)-5-fluoro-1H-indole has been shown to have antioxidant properties, which can protect against oxidative damage in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-bromoethyl)-5-fluoro-1H-indole in lab experiments include its high yield synthesis method and its unique properties, which make it a useful tool for various scientific research studies. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 1-(2-bromoethyl)-5-fluoro-1H-indole. One potential direction is the further exploration of its potential as a fluorescent probe for the detection of metal ions. Another direction is the investigation of its potential as a ligand for the synthesis of metal complexes with unique properties. Additionally, further research is needed to fully understand its mechanism of action and potential applications in cancer treatment.
In conclusion, 1-(2-bromoethyl)-5-fluoro-1H-indole is a chemical compound with unique properties that make it a useful tool for various scientific research studies. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications in various fields of science.
Aplicaciones Científicas De Investigación
1-(2-bromoethyl)-5-fluoro-1H-indole has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and materials science. Furthermore, 1-(2-bromoethyl)-5-fluoro-1H-indole has been studied for its potential use in cancer treatment due to its ability to inhibit certain enzymes that are involved in cancer cell growth.
Propiedades
IUPAC Name |
1-(2-bromoethyl)-5-fluoroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN/c11-4-6-13-5-3-8-7-9(12)1-2-10(8)13/h1-3,5,7H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISUTVLUPHJMDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCBr)C=C1F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromoethyl)-5-fluoro-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2949939.png)
![N-(cyanomethyl)-N-ethyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2949943.png)
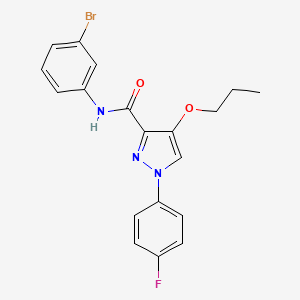
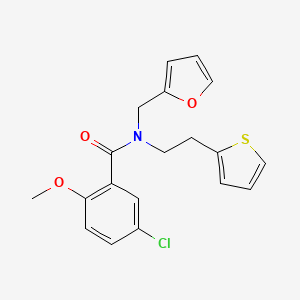
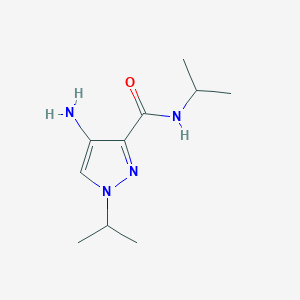

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2949950.png)
![3-(4-Isopropylphenyl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B2949951.png)
![(2Z)-3-ethoxy-2-[(2-nitrophenyl)sulfonyl]-1-phenylprop-2-en-1-one](/img/structure/B2949953.png)
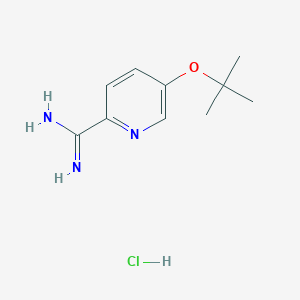
![2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/no-structure.png)
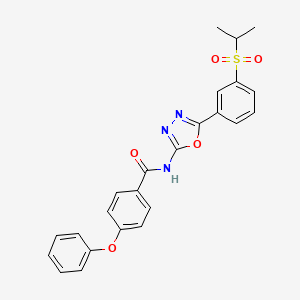
![Lithium 7-fluoro-1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2949959.png)
